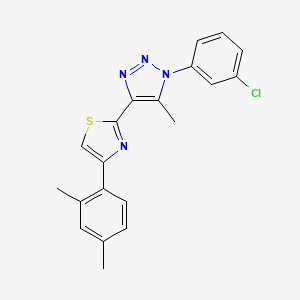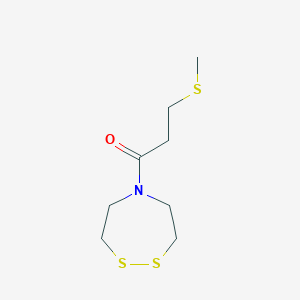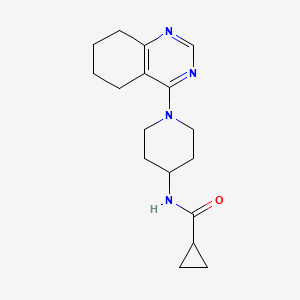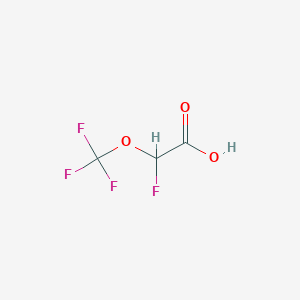![molecular formula C17H21N5O3 B2687727 (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034453-02-4](/img/structure/B2687727.png)
(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research involving molecular interaction studies of similar compounds has been a significant area of focus. For example, a study on the molecular interaction of specific antagonists with cannabinoid receptors utilized conformational analysis to understand the binding interactions with the receptor. This research has implications for the design of compounds with specific receptor affinities, which could be crucial for developing new therapeutic agents (Shim et al., 2002).
Antiproliferative Activity
Compounds with similar chemical structures have been synthesized and evaluated for antiproliferative activities. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle demonstrated potential antiproliferative effects, highlighting the importance of these compounds in cancer research (Benaka Prasad et al., 2018).
Antimicrobial Activity
The synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents showcase the broad spectrum of applications these compounds could have in addressing microbial resistance. Such research points to the potential utility of compounds with similar chemical structures in developing new antimicrobial agents (Sanjeeva et al., 2022).
Anticonvulsant Agents
Derivatives of similar structures have been explored for their potential as sodium channel blockers and anticonvulsant agents. This area of research is crucial for developing new treatments for epilepsy and other seizure disorders, highlighting the therapeutic potential of these compounds (Malik & Khan, 2014).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Wirkmechanismus
Target of Action
Isoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents
Biochemical Pathways
Isoxazole derivatives have been known to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by isoxazole derivatives suggests that the effects of this compound could be diverse .
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-14(19-25-12)17(24)21-8-6-20(7-9-21)16(23)13-11-18-22-5-3-2-4-15(13)22/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKGAPULSJRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)


![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)


![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)
![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)

